molecular formula C13H10N2O B2761436 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one CAS No. 157610-19-0

6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one

Cat. No.: B2761436
CAS No.: 157610-19-0
M. Wt: 210.236
InChI Key: XESGCZVTAMZXMQ-UHFFFAOYSA-N
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Description

6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5H,10H-benzo[b]1,6-naphthyridin-10-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the ketone functionality enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

6-methyl-5H-benzo[b][1,6]naphthyridin-10-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-8-3-2-4-9-12(8)15-11-5-6-14-7-10(11)13(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESGCZVTAMZXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(N2)C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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